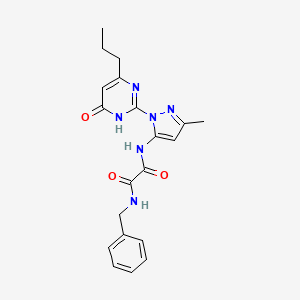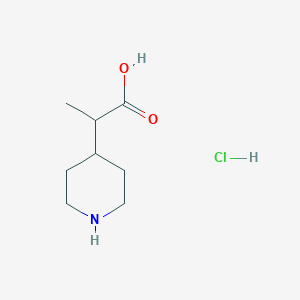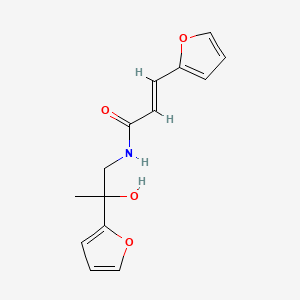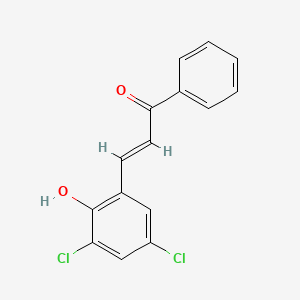![molecular formula C16H23N7 B2838735 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415534-99-3](/img/structure/B2838735.png)
6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves the inhibition of various enzymes and receptors. For instance, the inhibition of PDE5 leads to the accumulation of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells, which is the basis for its use in the treatment of erectile dysfunction. Similarly, the inhibition of adenosine receptor A2A and dopamine receptor D2 leads to the improvement of motor function in Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme or receptor that is inhibited. For instance, the inhibition of PDE5 leads to vasodilation, which improves blood flow and oxygenation in various tissues. The inhibition of adenosine receptor A2A and dopamine receptor D2 leads to the improvement of motor function and the reduction of inflammation.
実験室実験の利点と制限
The advantages of using 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine in lab experiments include its high potency and selectivity for specific enzymes and receptors. This compound can be used to study the biochemical and physiological effects of inhibiting specific enzymes and receptors, which can provide insights into the mechanisms of various diseases. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
将来の方向性
The future directions for the use of 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine in scientific research are diverse and include the following:
1. Development of new synthetic methods for this compound that are more efficient and environmentally friendly.
2. Investigation of the potential use of this compound in the treatment of various diseases, including cancer, asthma, and inflammation.
3. Study of the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
4. Investigation of the potential side effects and toxicity of this compound in various animal models.
5. Development of new analogs of this compound that have improved potency and selectivity for specific enzymes and receptors.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. The inhibition of specific enzymes and receptors by this compound has potential therapeutic applications in the treatment of various diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new analogs with improved potency and selectivity.
合成法
The synthesis of 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can be achieved using various methods. One of the commonly used methods is the reaction of 6-ethyl-4-(4-fluorophenyl)pyrimidin-2-amine with N,N-dimethylpiperazine in the presence of a palladium catalyst. This method has been reported to yield the desired compound in good yield and purity.
科学的研究の応用
The 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has potential applications in scientific research. This compound has been reported to have inhibitory effects on various enzymes and receptors, including phosphodiesterase 5 (PDE5), adenosine receptor A2A, and dopamine receptor D2. These inhibitory effects make this compound a potential candidate for the treatment of various diseases, including erectile dysfunction, Parkinson's disease, and cancer.
特性
IUPAC Name |
6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-4-13-11-16(18-12-17-13)23-9-7-22(8-10-23)15-6-5-14(19-20-15)21(2)3/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHKLNLJFRSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B2838655.png)

![1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2838659.png)

![5-(o-tolyl)-2-[5-[2-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2838661.png)
![Methyl 4-[[4-[(Z)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2838662.png)


![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2838669.png)

![3-{[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl]sulfonyl}-2,4-dichloropyridine](/img/structure/B2838671.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2838672.png)
